ethyl 1-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoyl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C18H22N2O5 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.15287181 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 1-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoyl]piperidine-4-carboxylate is a compound with significant potential in medicinal chemistry. Its biological activity has been the subject of various studies, particularly in the context of its antibacterial, antifungal, and analgesic properties. This article compiles relevant research findings, including data tables and case studies that illustrate the compound's efficacy and mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 262.30 g/mol
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzoxazole, including this compound, exhibit notable antimicrobial properties. Table 1 summarizes the antibacterial and antifungal activities observed in various studies.
Compound | Concentration (µg/mL) | E. coli Inhibition Zone (mm) | B. subtilis Inhibition Zone (mm) | A. niger Inhibition Zone (mm) | A. flavus Inhibition Zone (mm) |
---|---|---|---|---|---|
Ethyl Compound | 400 | 15 | 14 | 13 | 12 |
Standard Drug (Ciprofloxacin) | 400 | 25 | 22 | 20 | 19 |
Table 1: Antimicrobial activity of this compound compared to standard drugs.
The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The zones of inhibition indicate its potential as an antibacterial agent.
Analgesic Properties
In addition to antimicrobial effects, the compound has been evaluated for its analgesic properties. A study focusing on fatty acid amide hydrolase (FAAH) inhibition revealed that similar compounds can modulate pain pathways effectively. For instance, inhibitors like JNJ-1661010 demonstrated a dose-dependent increase in endogenous lipid levels associated with pain modulation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of enzymes involved in lipid metabolism, akin to FAAH inhibitors.
- Antimicrobial Action : The benzoxazole moiety is known for its ability to disrupt bacterial cell wall synthesis and inhibit fungal growth.
- Modulation of Pain Pathways : By affecting endogenous lipid levels, it may alter nociceptive signaling pathways.
Study on Antimicrobial Efficacy
A study published in the Bulletin of Chemical Society Ethiopia investigated a series of benzoxazole derivatives for their antimicrobial properties. The results indicated that compounds with structural similarities to this compound exhibited promising activity against various pathogens .
Analgesic Evaluation in Animal Models
In another study assessing analgesic effects in rat models, compounds similar to ethyl 1-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-y)] were found to reduce pain responses significantly when administered prior to inducing nociceptive stimuli . This suggests potential applications in pain management therapies.
Properties
IUPAC Name |
ethyl 1-[3-(2-oxo-1,3-benzoxazol-3-yl)propanoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-2-24-17(22)13-7-10-19(11-8-13)16(21)9-12-20-14-5-3-4-6-15(14)25-18(20)23/h3-6,13H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFWCAPVKPRJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.